molecular formula C12H12ClNO4 B12632283 3-(2-Acetamido-4-chloro-5-methoxyphenyl)prop-2-enoic acid CAS No. 921208-21-1

3-(2-Acetamido-4-chloro-5-methoxyphenyl)prop-2-enoic acid

Katalognummer: B12632283
CAS-Nummer: 921208-21-1
Molekulargewicht: 269.68 g/mol
InChI-Schlüssel: HBHBHJQZCRTBTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Acetamido-4-chloro-5-methoxyphenyl)prop-2-enoic acid is an organic compound with a complex structure that includes acetamido, chloro, and methoxy functional groups attached to a phenyl ring, along with a prop-2-enoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetamido-4-chloro-5-methoxyphenyl)prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-chloro-3-methoxyaniline with acetic anhydride to form the acetamido derivative. This intermediate is then subjected to a Heck reaction with acrylic acid to introduce the prop-2-enoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Acetamido-4-chloro-5-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated carboxylic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-(2-Acetamido-4-chloro-5-hydroxyphenyl)prop-2-enoic acid.

    Reduction: Formation of 3-(2-Acetamido-4-chloro-5-methoxyphenyl)propanoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

3-(2-Acetamido-4-chloro-5-methoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2-Acetamido-4-chloro-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid:

    3-Chloro-4-methoxycinnamic acid: Similar to the target compound but lacks the acetamido group.

Uniqueness

3-(2-Acetamido-4-chloro-5-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the acetamido group, which can enhance its biological activity and specificity. The combination of chloro and methoxy groups also contributes to its distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

921208-21-1

Molekularformel

C12H12ClNO4

Molekulargewicht

269.68 g/mol

IUPAC-Name

3-(2-acetamido-4-chloro-5-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H12ClNO4/c1-7(15)14-10-6-9(13)11(18-2)5-8(10)3-4-12(16)17/h3-6H,1-2H3,(H,14,15)(H,16,17)

InChI-Schlüssel

HBHBHJQZCRTBTH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=C(C=C1C=CC(=O)O)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.